N-{4-[(1E)-3,3-DIETHYLTRIAZ-1-EN-1-YL]BENZENESULFONYL}PENTANAMIDE
Description
N-{4-[(1E)-3,3-DIETHYLTRIAZ-1-EN-1-YL]BENZENESULFONYL}PENTANAMIDE is a synthetic organic compound with the molecular formula C15H24N4O3S and a molecular weight of 340.44 g/mol . This compound is characterized by the presence of a triazene group attached to a benzenesulfonyl moiety, which is further linked to a pentanamide chain. It is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C15H24N4O3S |
|---|---|
Molecular Weight |
340.4g/mol |
IUPAC Name |
N-[4-(diethylaminodiazenyl)phenyl]sulfonylpentanamide |
InChI |
InChI=1S/C15H24N4O3S/c1-4-7-8-15(20)17-23(21,22)14-11-9-13(10-12-14)16-18-19(5-2)6-3/h9-12H,4-8H2,1-3H3,(H,17,20) |
InChI Key |
ZBNQVWGUGHPBSP-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NS(=O)(=O)C1=CC=C(C=C1)N=NN(CC)CC |
Canonical SMILES |
CCCCC(=O)NS(=O)(=O)C1=CC=C(C=C1)N=NN(CC)CC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-{4-[(1E)-3,3-DIETHYLTRIAZ-1-EN-1-YL]BENZENESULFONYL}PENTANAMIDE typically involves the reaction of 4-[(1E)-3,3-diethyltriaz-1-en-1-yl]benzenesulfonyl chloride with pentanamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-{4-[(1E)-3,3-DIETHYLTRIAZ-1-EN-1-YL]BENZENESULFONYL}PENTANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the triazene group into corresponding amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, forming sulfonamides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions include sulfonic acids, amines, and sulfonamides.
Scientific Research Applications
N-{4-[(1E)-3,3-DIETHYLTRIAZ-1-EN-1-YL]BENZENESULFONYL}PENTANAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of N-{4-[(1E)-3,3-DIETHYLTRIAZ-1-EN-1-YL]BENZENESULFONYL}PENTANAMIDE involves its interaction with specific molecular targets. The triazene group can undergo hydrolysis to release nitrogen gas, which can lead to the formation of reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects . The sulfonyl group can also participate in interactions with proteins and enzymes, affecting their function and activity.
Comparison with Similar Compounds
N-{4-[(1E)-3,3-DIETHYLTRIAZ-1-EN-1-YL]BENZENESULFONYL}PENTANAMIDE can be compared with similar compounds such as:
N-{4-[(1E)-3,3-DIMETHYLTRIAZ-1-EN-1-YL]BENZENESULFONYL}PENTANAMIDE: This compound has a similar structure but with methyl groups instead of ethyl groups, leading to differences in reactivity and biological activity.
N-{4-[(1E)-3,3-DIETHYLTRIAZ-1-EN-1-YL]BENZENESULFONYL}ACETAMIDE: This compound has an acetamide group instead of a pentanamide group, which affects its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
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